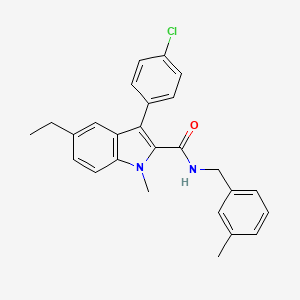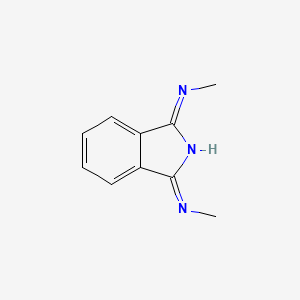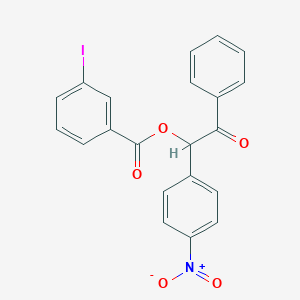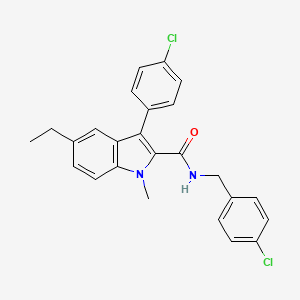
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the chlorophenyl, ethyl, and methylbenzyl groups through various substitution reactions. The final step usually involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide: Lacks the N-(3-methylbenzyl) group.
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(benzyl)-1H-indole-2-carboxamide: Lacks the 3-methyl group on the benzyl moiety.
3-(4-chlorophenyl)-5-ethyl-1H-indole-2-carboxamide: Lacks both the N-(3-methylbenzyl) and 1-methyl groups.
Uniqueness
The presence of the 3-methylbenzyl group in 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide distinguishes it from similar compounds, potentially leading to unique biological activities and chemical properties. This structural variation can influence the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C26H25ClN2O |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[(3-methylphenyl)methyl]indole-2-carboxamide |
InChI |
InChI=1S/C26H25ClN2O/c1-4-18-8-13-23-22(15-18)24(20-9-11-21(27)12-10-20)25(29(23)3)26(30)28-16-19-7-5-6-17(2)14-19/h5-15H,4,16H2,1-3H3,(H,28,30) |
InChI Key |
MPESCSSNYFSDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4E)-5-oxo-1-phenyl-4-{1-[(pyridin-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872982.png)

![N-{3-methyl-1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10873004.png)
![2,4-dichloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B10873009.png)
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B10873011.png)
![3-[2-(dimethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10873016.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873021.png)
![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873024.png)
![4-imino-8,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-5-phenyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one](/img/structure/B10873027.png)
![7,8-dimethoxy-2-(naphthalen-1-yl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873029.png)


![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10873050.png)

